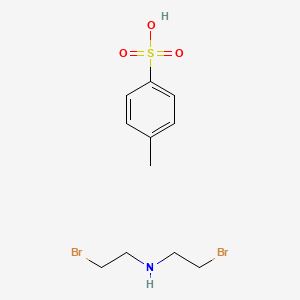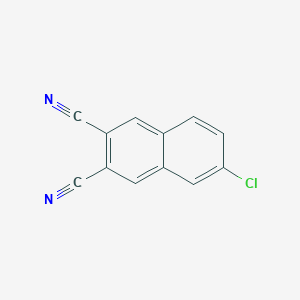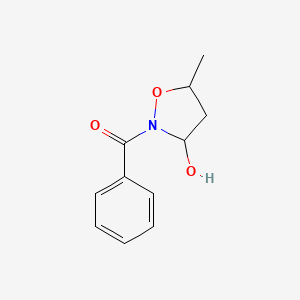
4-(2,4-Dichlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one: is a chemical compound with the following structural formula:
C7H6Cl2O
It belongs to the class of oxazolones and contains both a benzoyl group and a chlorinated benzene ring. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves the reaction of 2,4-dichlorobenzoic acid with 3-methyl-2-oxazolidinone. The reaction proceeds via an acylation process, resulting in the formation of the target compound.
Reaction Conditions:
- Reactants: 2,4-dichlorobenzoic acid, 3-methyl-2-oxazolidinone
- Solvent: Appropriate organic solvent (e.g., dichloromethane)
- Catalyst: Acidic or basic conditions
- Temperature: Typically room temperature or slightly elevated
- Isolation: Crystallization or extraction
Industrial Production:
The industrial production of this compound involves scaling up the synthetic route under carefully controlled conditions. It is used as an intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
Reactions:
Acylation: The compound undergoes acylation, where the benzoyl group is transferred to the oxazolone ring.
Hydrolysis: Under basic conditions, hydrolysis of the ester linkage occurs.
Common Reagents and Conditions:
- Acylation: Thionyl chloride, acetic anhydride, or acyl chlorides
- Hydrolysis: Sodium hydroxide or potassium hydroxide
Major Products:
The major product is the target compound itself, 4-(2,4-Dichlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for antimicrobial or antiviral properties.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. its benzoyl group may interact with cellular targets, affecting enzymatic processes or protein function.
Comparison with Similar Compounds
While there are related benzoyl-substituted oxazolones, the unique combination of the 2,4-dichlorobenzoyl group and the 3-methyl-1,2-oxazol-5(2H)-one scaffold sets this compound apart.
Similar Compounds
- 2,4-Dichlorobenzoyl chloride
- 3-Methyl-2-oxazolidinone
Properties
CAS No. |
111460-91-4 |
|---|---|
Molecular Formula |
C11H7Cl2NO3 |
Molecular Weight |
272.08 g/mol |
IUPAC Name |
4-(2,4-dichlorobenzoyl)-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H7Cl2NO3/c1-5-9(11(16)17-14-5)10(15)7-3-2-6(12)4-8(7)13/h2-4,14H,1H3 |
InChI Key |
BKVJFOMYHDLFEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)ON1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
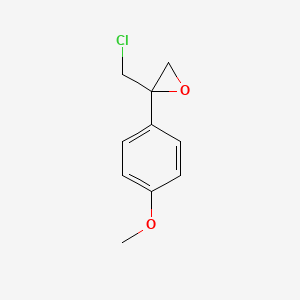
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)
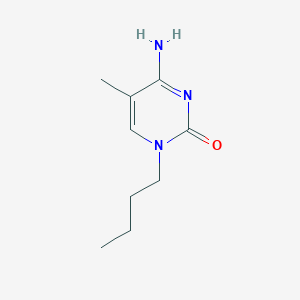
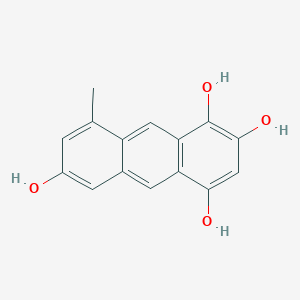
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
![4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol](/img/structure/B14314480.png)
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
